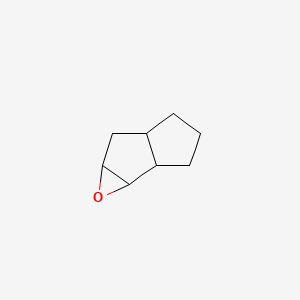
Alizarine Blue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alizarine Blue, also known as Alizarin Blue R, is a synthetic anthraquinone dye with the chemical formula C17H9NO4. It is primarily used as an acid-base indicator and a staining agent in biological research. The compound exhibits color changes at different pH values, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alizarine Blue is synthesized from 3-nitroalizarin, glycerol, and concentrated sulfuric acid through a modified Skraup synthesis. The reaction involves heating these components to produce this compound . The compound crystallizes in brownish-violet needles from a benzene solution, with a melting point of 268-270°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization from suitable solvents.
Chemical Reactions Analysis
Types of Reactions: Alizarine Blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
Scientific Research Applications
Alizarine Blue has a wide range of applications in scientific research:
Mechanism of Action
Alizarine Blue exerts its effects primarily through its ability to bind to specific molecules and ions. For instance, it binds to calcium ions, forming a complex that can be visualized under a microscope. This binding property is exploited in biological staining techniques to highlight specific structures within tissues .
Comparison with Similar Compounds
Alizarin Red S: Another anthraquinone dye used for staining calcium deposits.
Alizarin Complexone: A derivative of Alizarin used for complexometric titrations.
Alizarin Fluorine Blue: A modified version of Alizarin Blue with enhanced solubility and sensitivity
Uniqueness: Alizarine Blue is unique due to its specific color change properties at different pH levels, making it an excellent acid-base indicator. Its ability to form stable complexes with calcium ions also sets it apart from other similar compounds, making it particularly useful in biological staining applications .
Properties
CAS No. |
568-02-5 |
|---|---|
Molecular Formula |
C17H9NO4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione |
InChI |
InChI=1S/C17H9NO4/c19-14-8-4-1-2-5-9(8)15(20)12-11(14)10-6-3-7-18-13(10)17(22)16(12)21/h1-7,19-20H |
InChI Key |
BUEWYDIBDQYWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=C(C(=O)C(=O)C3=C2O)N=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
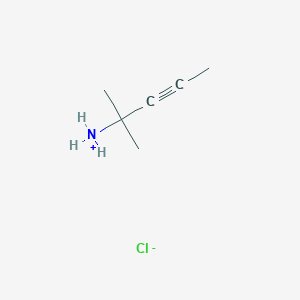
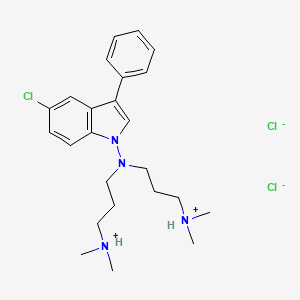

![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
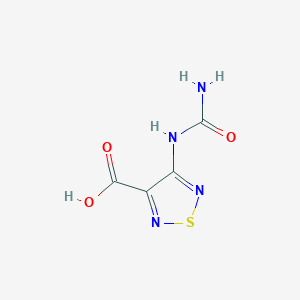
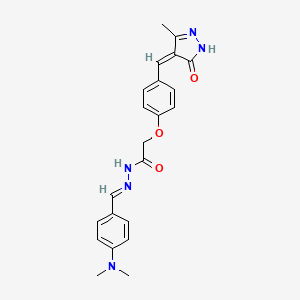
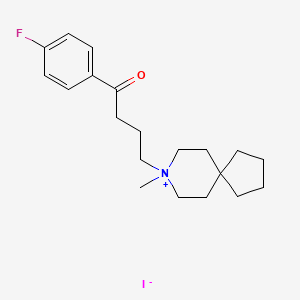


![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
